molecular formula C14H10BrF3 B14794811 2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl

2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl

Cat. No.: B14794811
M. Wt: 315.13 g/mol
InChI Key: YTKNADPNQZFDCQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl (CAS: 167021-49-0 with bromine addition) is a halogenated biphenyl derivative with a molecular formula of C₁₄H₁₀BrF₃ (estimated molecular weight: ~316 g/mol). Its structure features a bromine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl scaffold. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the -CF₃ group contributes to metabolic stability and electron-withdrawing effects, making the compound valuable in pharmaceutical and agrochemical intermediates .

Properties

Molecular Formula

C14H10BrF3

Molecular Weight

315.13 g/mol

IUPAC Name

2-bromo-4-methyl-1-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H10BrF3/c1-9-2-7-12(13(15)8-9)10-3-5-11(6-4-10)14(16,17)18/h2-8H,1H3

InChI Key

YTKNADPNQZFDCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that connects aryl halides with boronic acids. For 2-bromo-4-methyl-4'-trifluoromethyl-biphenyl, this method involves:

  • Partner 1 : 2-Bromo-4-methylphenylboronic acid
  • Partner 2 : 4-Trifluoromethylbromobenzene

Key Steps :

  • Synthesis of 2-Bromo-4-methylphenylboronic Acid :
    • Bromination of 4-methylphenylboronic acid using N-bromosuccinimide (NBS) in dichloromethane at 0°C yields 2-bromo-4-methylphenylboronic acid.
    • Alternative routes include directed ortho-lithiation of 4-methylbromobenzene followed by quenching with triisopropyl borate.
  • Coupling Reaction :
    • Catalyst : Pd(PPh₃)₄ (2 mol%)
    • Base : K₂CO₃ (2.5 equiv)
    • Solvent : Toluene/H₂O (4:1)
    • Conditions : 80°C, 12 hours.

Yield : 68–75%.

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition into the C–Br bond of 4-trifluoromethylbromobenzene. Transmetalation with the boronic acid precedes reductive elimination to form the biphenyl bond.

Post-Coupling Bromination

Synthesis of 4-Methyl-4'-trifluoromethyl-biphenyl

  • Suzuki Coupling :

    • 4-Methylphenylboronic acid + 4-Trifluoromethylbromobenzene → 4-Methyl-4'-trifluoromethyl-biphenyl (Yield: 82%).
  • Regioselective Bromination :

    • Reagents : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)
    • Solvent : CH₂Cl₂
    • Conditions : 0°C → RT, 6 hours.

Regioselectivity :
The methyl group directs bromination to the ortho (2-) position due to its electron-donating nature. The trifluoromethyl group’s electron-withdrawing effect on the adjacent ring minimizes interference.

Yield : 60–65%.

Ullmann Coupling

Copper-Mediated Coupling

Ullmann coupling connects two aryl halides using a copper catalyst:

  • Partner 1 : 1-Bromo-2-bromo-4-methylbenzene (di-halide)
  • Partner 2 : 4-Trifluoromethylbromobenzene

Reaction Conditions :

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Solvent : DMSO
  • Temperature : 110°C, 24 hours.

Challenges :

  • Di-halide substrates risk polymerization.
  • Limited commercial availability of 1-bromo-2-bromo-4-methylbenzene.

Yield : ~50%.

Friedel-Crafts Alkylation

Acylation-Reduction Approach

  • Friedel-Crafts Acylation :

    • 4-Trifluoromethylbenzoyl chloride reacts with 4-methylbiphenyl in AlCl₃/CH₂Cl₂ to form 4'-trifluoromethyl-4-methylbenzophenone.
  • Reduction :

    • LiAlH₄ reduces the ketone to 4-methyl-4'-trifluoromethyl-biphenyl.
  • Bromination :

    • As described in Section 2.1.

Yield : 55–60% overall.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Suzuki-Miyaura High regioselectivity; mild conditions Requires synthesis of boronic acid 68–75%
Post-Coupling Bromination Utilizes simple starting materials Moderate regioselectivity for bromination 60–65%
Ullmann Coupling No boronic acid needed Low yield; di-halide challenges ~50%
Friedel-Crafts Scalable for industrial use Multi-step synthesis; functional group tolerance 55–60%

Key Challenges and Solutions

Boronic Acid Synthesis

  • Problem : Instability of 2-bromo-4-methylphenylboronic acid.
  • Solution : Use pinacol ester protection to enhance stability during storage.

Regioselective Bromination

  • Problem : Competition between ortho and para bromination.
  • Solution : Employ FeBr₃ at low temperatures to favor kinetic ortho products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biphenyl derivatives, while substitution reactions with amines produce corresponding aniline derivatives.

Scientific Research Applications

2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

    Agriculture: The compound may be used in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The presence of the bromine atom makes it reactive towards nucleophiles, while the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl with structurally related biphenyl derivatives:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl N/A* C₁₄H₁₀BrF₃ 2-Br, 4-CH₃, 4'-CF₃ ~316 Bromine for coupling; -CF₃ for stability
4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl 227306-19-6 C₁₃H₈BrF₃ 4-Br, 2-CF₃ 301.1 Electron-withdrawing -CF₃ at 2-position
2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl 167021-49-0 C₁₄H₁₁F₃ 2-CH₃, 4'-CF₃ 236.2 Lacks bromine; methyl enhances solubility
4-Bromobiphenyl 92-66-0 C₁₂H₉Br 4-Br 233.1 Simplest brominated biphenyl

*Note: The target compound’s CAS is inferred from structural analogs in and modified for bromine addition .

Physicochemical Properties

  • Melting/Boiling Points : The trifluoromethyl group increases melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions). For example, 4-Bromo-2-(trifluoromethyl)-biphenyl (CAS 227306-19-6) likely has a higher melting point than 4-bromobiphenyl (CAS 92-66-0) due to the -CF₃ group .
  • Solubility: The methyl group in the target compound improves solubility in organic solvents compared to non-methylated analogs (e.g., 4-Bromobiphenyl) .
  • Reactivity : Bromine at the 2-position facilitates nucleophilic substitution, while the 4'-CF₃ group deactivates the ring toward electrophilic attack, directing reactions to specific sites .

Q & A

Q. Table 1: Example Reaction Conditions for Suzuki Coupling

ComponentTypical Conditions
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4
BaseNa2CO3\text{Na}_2\text{CO}_3
SolventTHF/DMF (anhydrous)
Temperature80–100°C (reflux)
Reaction Time12–24 hours

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Key methods include:

  • NMR Spectroscopy :
    • 1H^1\text{H}-NMR identifies methyl (δ2.32.5\delta \sim2.3–2.5 ppm) and aromatic protons (δ6.87.6\delta \sim6.8–7.6 ppm).
    • 19F^{19}\text{F}-NMR detects the trifluoromethyl group (δ60\delta \sim-60 to 70-70 ppm) .
  • X-ray Crystallography : Use programs like SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry. Ensure high-resolution data (Rint<0.05R_{\text{int}} < 0.05) to resolve steric effects from the bulky trifluoromethyl group .

Q. Table 2: Typical NMR Chemical Shifts

Group1H^1\text{H}-NMR (δ\delta)19F^{19}\text{F}-NMR (δ\delta)
-CH3_3 (methyl)2.3–2.5 ppm
-CF3_3-60 to -70 ppm
Aromatic protons6.8–7.6 ppm

How can computational methods predict the electronic and steric properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) predicts electron distribution and steric hindrance from the trifluoromethyl group .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on coupling efficiency).

Q. Methodological Approach :

Use Gaussian or ORCA software for DFT calculations.

Apply B3LYP/6-31G(d) basis sets for geometry optimization.

Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites.

How can researchers resolve contradictions in reaction yields under varying catalytic conditions?

Advanced Research Question
Contradictions often arise from catalyst loading, solvent polarity, or competing side reactions. A systematic approach includes:

Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst type, temperature).

Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates.

Statistical Analysis : Apply structural equation modeling (SEM) to evaluate time-dependent effects, as demonstrated in longitudinal studies of reaction parameters .

Q. Example Workflow :

  • Compare Pd(0) vs. Pd(II) catalysts in DMF vs. THF.
  • Quantify yield discrepancies using ANOVA (p<0.05p < 0.05) to determine significance.

What purification strategies are recommended for isolating high-purity 2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl?

Basic Research Question

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate brominated byproducts.
  • Recrystallization : Employ chloroform/methanol mixtures (solubility ~20 mg/mL in chloroform) to isolate crystals .
  • HPLC : Apply reverse-phase C18 columns for analytical purity checks (>98%).

How does the steric bulk of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Advanced Research Question
The -CF3_3 group introduces steric hindrance, slowing transmetalation steps in Suzuki coupling.

  • Mechanistic Insight : Use 19F^{19}\text{F}-NMR to track boron trifluoride (BF3\text{BF}_3) byproducts, indicating competing pathways.
  • Catalyst Optimization : Bulky ligands (e.g., SPhos) enhance turnover by mitigating steric effects .

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